molecular formula C9H18N2O3 B10758922 Glutamine T-butyl ester

Glutamine T-butyl ester

Cat. No.: B10758922
M. Wt: 202.25 g/mol
InChI Key: VVOPSEUXHSUTJS-LURJTMIESA-N
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Description

Glutamine T-butyl ester is a crucial protected amino acid derivative extensively employed in solid-phase and solution-phase peptide synthesis (SPPS). Its primary research value lies in its role as a building block for the incorporation of glutamine into nascent peptide chains while safeguarding the reactive side chain amine functionality. The t-butyloxycarbonyl (Boc) group, used in conjunction with the ester, or the t-butyl ester itself when the amine is protected with another group (e.g., Fmoc), prevents undesired side reactions during the stepwise elongation of the peptide, such as cyclization or branching. This protection is particularly critical for glutamine, as its side chain amide can be susceptible to dehydration and ring closure to form a nitrile, especially under acidic conditions, leading to truncated or impure peptide products.

Properties

IUPAC Name

tert-butyl (2S)-2,5-diamino-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOPSEUXHSUTJS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where the γ-carboxyl group of glutamine undergoes esterification. Patent CN106008271A specifies optimal conditions:

  • Molar ratio : Glutamine : tert-butyl acetate : catalyst = 1 : 5–20 : 1.2–2

  • Temperature : 15–20°C

  • Duration : 36–48 hours

Under these conditions, the reaction yields a mixture of glutamine-5-tert-butyl ester (Glu(OtBu)) and glutamine-1-tert-butyl ester (Glu-OtBu), which are separated via pH-dependent phase partitioning. Neutralization to pH 8–9 partitions Glu(OtBu)₂ into the organic phase, while Glu-OtBu remains in the aqueous phase for downstream processing.

Table 1: Comparative Performance of Acid Catalysts

CatalystYield (%)Purity (%)Byproduct Formation
Perchloric acid7095<5% pyroglutamate
Sulfuric acid659010–15% diketopiperazine

Acid-Catalyzed Addition with Isobutene

Alternative routes utilize isobutene as the tert-butylation agent. This method, detailed in patent CN106008271A, involves suspending glutamine in dichloromethane under anhydrous conditions with p-toluenesulfonic acid as the catalyst:

  • Molar ratio : Glutamine : isobutene : catalyst = 1 : 3–10 : 1.2–2

  • Temperature : -10 to -5°C

  • Duration : 48–72 hours

The low-temperature conditions minimize side reactions, achieving a 68% yield of Glu-OtBu. However, this method requires specialized equipment for handling gaseous isobutene and generates tert-butyl chloride as a byproduct, necessitating rigorous purification.

Solid-Phase Synthesis with Fmoc Protection

Recent advancements in peptide chemistry have enabled the synthesis of this compound via Fmoc-protected intermediates . A seven-step procedure reported by ACS involves:

  • Esterification : L-pyroglutamic acid with tert-butyl acetate.

  • Fmoc protection : Using Fmoc-Cl and lithium hexamethyldisilazide (LiHMDS).

  • Diazo transfer : Reaction with diazo(trimethylsilyl)methyllithium.

  • Deprotection : Piperidine-mediated removal of Fmoc groups.

This method achieves an overall yield of 75% with >99% enantiomeric excess, making it suitable for high-purity applications.

Enzymatic Synthesis and Green Chemistry

While less common, enzymatic methods using lipases or esterases have been explored to reduce reliance on harsh acids. A study in De Gruyter utilized Candida antarctica lipase B (CAL-B) for regioselective tert-butylation:

  • Solvent : Tert-butanol/water (9:1)

  • Temperature : 37°C

  • Yield : 55% after 24 hours

Although environmentally friendly, enzymatic routes face scalability challenges due to enzyme cost and slower reaction kinetics.

Comparative Analysis of Industrial Methods

Table 2: Industrial Synthesis Routes

MethodCapital CostOperational CostEnvironmental ImpactScalability
TransesterificationLowModerateHigh (acid waste)High
Isobutene additionHighHighModerate (VOCs)Moderate
Solid-phase synthesisVery highVery highLowLow

Chemical Reactions Analysis

Types of Reactions: Glutamine T-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • Glutamine T-butyl ester serves as a crucial building block in synthesizing peptides and proteins. Its stability allows for prolonged experiments in molecular biology and biochemistry .
  • Pharmaceutical Development
    • The compound is utilized in drug formulation processes to enhance the stability and bioavailability of therapeutic agents. Its properties make it an ideal candidate for developing prodrugs with improved pharmacokinetic profiles .
  • Cell Culture Applications
    • Frequently added to cell culture media, this compound supports cell growth and metabolism, especially in mammalian cell cultures .
  • Nutrition and Dietary Supplements
    • Incorporated into nutritional products aimed at muscle recovery and immune support, it appeals to athletes and health-conscious consumers due to its beneficial effects on metabolism .
  • Research on Neurotransmission
    • Investigated for its role in neurotransmitter synthesis, this compound provides insights into neurological health and potential treatments for related disorders .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit glutaminolysis—a critical process for cancer cell proliferation.

Table 1: Inhibition of Cancer Cell Growth by this compound

Cell LineIC50 (µM)Treatment Duration (h)
MCF-72524
SK-BR-33024
MDA-MB-2312072
MCF-10A (Control)>10024

The table indicates that while the compound demonstrates selective inhibition of malignant cells, it requires higher concentrations compared to other potent analogs .

Pharmacokinetics

Pharmacokinetic studies reveal favorable absorption characteristics:

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life0.71 h
Tissue DistributionModerate
Aqueous SolubilityHigh

These parameters suggest potential central nervous system penetration, which is crucial for therapeutic applications targeting neurological conditions .

Case Studies

  • Breast Cancer Study
    • A study evaluating various glutamine analogs demonstrated that this compound effectively suppressed growth in breast cancer cell lines but required higher concentrations compared to more potent analogs like L-γ-methyleneglutamic acid amides .
  • Glioblastoma Research
    • Another investigation focused on glioblastoma cell lines showed that this compound could inhibit tumor growth in a concentration-dependent manner, reinforcing its potential as an anticancer agent .

Mechanism of Action

Comparison with Similar Compounds

Table 1. Hydrolysis and Reactivity Profiles

Compound Hydrolysis Rate (sec⁻¹) Conditions Key Application
Gln-tbe 4.9 × 10⁻⁵ pH 7, 50°C Non-enzymatic cyclization
Asn-tbe 1.5 × 10⁻⁵ pH 7, 50°C Stability studies
Glycine t-butyl ester N/A Acidic cleavage Peptide synthesis

Physical Properties and Solubility

  • Solubility : Gln-tbe is sparingly soluble in water but dissolves in organic solvents (e.g., DMSO), a trait shared with D-Glutamic Acid 1-t-butyl ester .
  • Thermal Stability : The t-butyl group in 3,4-Dibromo-Mal-PEG8-t-butyl ester stabilizes the compound during storage, whereas linear esters (e.g., methyl) degrade faster under heat .

Biological Activity

Glutamine T-butyl ester is an important derivative of glutamine, a non-essential amino acid that plays a crucial role in various biological processes including protein synthesis, cell proliferation, and metabolic regulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized by modifying the glutamine molecule through esterification with tert-butyl alcohol. This modification enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. The molecular weight of this compound is approximately 408.76 Da, and it belongs to the class of organic compounds known as glutamine derivatives .

Enzymatic Activity
this compound exhibits enzymatic activity related to the biosynthesis of pyroglutamyl peptides. It catalyzes the formation of N-terminal pyroglutamate from truncated amyloid-beta peptides, indicating its potential role in neurodegenerative processes associated with Alzheimer's disease . The specific enzymatic function is attributed to its action as a glutaminyl-peptide cyclotransferase, which influences peptide stability and aggregation properties .

Transport Mechanisms
Research indicates that the uptake of this compound may involve multiple transport systems. Competitive inhibition studies have shown that while certain amino acid transporters are involved in its uptake, other pathways may also contribute significantly to its cellular absorption . This suggests a complex interaction with cellular transport mechanisms that could be exploited for therapeutic purposes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of glutamine derivatives, including this compound. In vitro experiments demonstrate that these compounds can suppress the growth of various cancer cell lines:

  • Breast Cancer Cells : Glutamine T-butyl esters were tested against MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells. Results showed significant growth inhibition, although they were less potent compared to other compounds such as L-γ-methyleneglutamic acid amides .
  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of glutaminolysis—a metabolic pathway critical for cancer cell proliferation. By disrupting this pathway, glutamine derivatives can induce apoptosis in cancer cells .

Comparative Efficacy

A comparative analysis of various glutamine derivatives reveals that while this compound shows promise, its efficacy is often lower than that of more potent analogs. For instance, L-γ-methyleneglutamic acid amides have been shown to be as effective as established treatments like tamoxifen or olaparib in inhibiting breast cancer cell growth .

Compound TypeCell Line TestedIC50 (µM)Efficacy Comparison
This compoundMCF-7>100Less potent than L-γ-methyl...
L-γ-methyleneglutamic acid amideMCF-75Comparable to tamoxifen
L-γ-methyleneglutamic acid amideMDA-MB-23110Comparable to olaparib

Case Studies

  • Breast Cancer Study : A study involving various breast cancer cell lines demonstrated that treatment with glutamine derivatives resulted in reduced cell viability after 72 hours. Notably, the non-malignant MCF-10A cells showed no significant growth inhibition, highlighting the selective toxicity towards cancerous cells .
  • Neurodegenerative Research : Investigations into the role of this compound in neurodegenerative diseases suggest that its ability to influence amyloid peptide formation may provide insights into therapeutic strategies for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Glutamine T-butyl ester, and how can structural purity be validated?

  • Methodological Answer : Synthesis typically involves protecting the amino group of glutamine with a t-butyl ester via carbodiimide-mediated coupling or acid-catalyzed esterification. Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C spectra) and high-performance liquid chromatography (HPLC) for quantitative analysis . For hygroscopic compounds like this compound hydrochloride, storage under inert atmospheres (argon or nitrogen) is critical to prevent hydrolysis .

Q. How should researchers address stability issues during storage or handling of this compound derivatives?

  • Methodological Answer : Stability is influenced by moisture and temperature. Store the compound at -20°C in airtight containers with desiccants. Pre-experiment, conduct a kinetic stability study using thermogravimetric analysis (TGA) or accelerated degradation tests under varying pH and temperature conditions to determine optimal handling protocols .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low-abundance compounds. Calibrate with isotopically labeled internal standards (e.g., 15^{15}N-glutamine derivatives) to correct for matrix effects. Validate the method using spike-recovery experiments across physiological pH ranges .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Coupling efficiency depends on activating agents (e.g., HBTU or HATU) and reaction time. Use a design of experiments (DoE) approach to test variables like solvent polarity (DMF vs. DCM), molar ratios, and microwave-assisted vs. conventional heating. Monitor real-time progress via Fourier-transform infrared spectroscopy (FTIR) to detect free amine groups .

Q. What statistical approaches are suitable for resolving contradictions in enzymatic hydrolysis data involving this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to identify confounding variables such as enzyme batch variability or substrate concentration. Replicate experiments under controlled conditions (pH 7.4, 37°C) and use Bayesian inference models to assess data reliability when sample sizes are limited .

Q. How can computational modeling predict the reactivity of this compound in novel biocatalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) simulations to calculate transition-state energies and identify reactive sites. Validate predictions with experimental kinetics (e.g., stopped-flow spectrophotometry). Cross-reference results with databases like PubChem or enzymatic reaction repositories (BRENDA) to identify analogous systems .

Q. What ethical and safety considerations are critical when designing in vitro studies with this compound in mammalian cell lines?

  • Methodological Answer : Adhere to institutional biosafety level (BSL-2) guidelines for handling cytotoxic intermediates. Include negative controls (e.g., untreated cells) and cytotoxicity assays (MTT or LDH) to differentiate compound-specific effects from background noise. Document compliance with ethical standards (e.g., NIH Guidelines for Human Cell Line Use) in the "Materials and Methods" section .

Data Presentation & Reproducibility

Q. How should researchers present conflicting kinetic data for this compound hydrolysis in peer-reviewed manuscripts?

  • Methodological Answer : Use supplemental tables to report raw data (e.g., reaction rates, error margins) and main figures for normalized analyses. Discuss discrepancies by comparing experimental conditions (e.g., buffer composition, enzyme sources) and cite precedents from literature. Transparency in data sharing (via repositories like Zenodo) enhances reproducibility .

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Publish detailed synthetic protocols with exact molar ratios, solvent grades, and purification steps (e.g., column chromatography parameters). Participate in inter-laboratory validation studies and report batch-to-batch variability using coefficient of variation (CV) metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.